1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound. It is also known by other names such as 2-Propanone, 1-(4-methoxyphenyl)-, p-Acetonylanisole, p-Methoxybenzyl methyl ketone, Anisketone, Anisyl methyl ketone, 1-(p-Methoxyphenyl)-2-propanone, 1-(4-Methoxyphenyl)-2-propanone, 4-Methoxyphenylacetone, p-Methoxyphenylacetone, 4-Methoxybenzyl methyl ketone, Anisic ketone, 1-(p-Anisyl)-2-propanone, 2-Propanone, (p-methoxyphenyl)-, 4’-Methoxyphenyl-2-propanone, NSC 22983, p-Anisylacetone, 1-(4-Methoxyphenyl)propan-2-one, and 1-(4-Methoxyphenyl)acetone .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Tetrazolyl-Substituted Isoquinolines : A study by Titov et al. (2018) explored the synthesis of tetrazolyl-substituted 6,7-dimethoxy(6,7-methylenedioxy)-1,2,3,4-tetrahydroisoquinolines using activated alkynes. This research highlights the versatility of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in synthesizing complex chemical structures (Titov et al., 2018).
Synthesis of Isoquinoline Derivatives with Antiarrhythmic Properties : Research by Markaryan et al. (2000) focused on synthesizing 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines, demonstrating the application of this compound in developing compounds with potential cardiovascular system benefits (Markaryan et al., 2000).
Pharmacological Applications
Bradycardic Agents with I(f) Channel Inhibitory Activity : Kubota et al. (2003) synthesized and evaluated a series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines for their bradycardic activities, demonstrating its potential as a specific bradycardic agent with I(f) channel inhibitory activity (Kubota et al., 2003).
Potential Anticancer Agents : Research by Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This study suggests the application of this compound derivatives in cancer research (Redda et al., 2010).
Neuroprotective Effects
Protection Against Neurotoxins : Kotake et al. (2005) investigated 1-methyl-1,2,3,4-tetrahydroisoquinoline's (1MeTIQ) neuroprotective effect against various neurotoxins in cultured rat mesencephalic neurons. This study showcases the potential of related compounds in neuroprotection, particularly in contexts like Parkinson's disease (Kotake et al., 2005).
Neuroprotective or Neurotoxic Activity : A study by Okuda et al. (2003) synthesized 1MeTIQ and its analogues, assessing their neurotoxicity and neuroprotective activities. This research contributes to understanding the dual potential of 1,2,3,4-tetrahydroisoquinoline derivatives in neurological applications (Okuda et al., 2003).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFZUYODRIULLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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